Biotina-PEG4-Amida-C6-Azida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

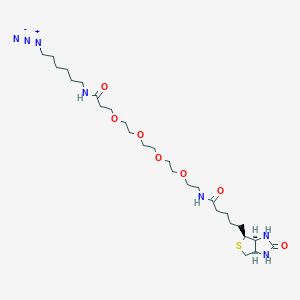

Biotin-PEG4-Amide-C6-Azide is a versatile compound that combines biotin, polyethylene glycol (PEG), an amide bond, and an azide group. This compound is widely used in biochemical and biomedical research due to its ability to undergo click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Aplicaciones Científicas De Investigación

Biotin-PEG4-Amide-C6-Azide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates

Biology: Employed in protein labeling, antibody modification, and DNA synthesis due to its ability to form stable conjugates with various biomolecules

Medicine: Utilized in drug delivery systems and diagnostic assays, particularly for the targeted delivery of therapeutic agents and the detection of specific biomolecules

Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological molecules

Mecanismo De Acción

Target of Action

Biotin-PEG4-Amide-C6-Azide is a click chemistry reagent . It contains an Azide group that can react with molecules containing Alkyne groups . Therefore, the primary targets of Biotin-PEG4-Amide-C6-Azide are molecules with Alkyne groups.

Mode of Action

Biotin-PEG4-Amide-C6-Azide undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway involved in the action of Biotin-PEG4-Amide-C6-Azide is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Pharmacokinetics

As a peg-based protac linker , it is expected to have good water solubility , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Biotin-PEG4-Amide-C6-Azide is the formation of a stable triazole linkage . This linkage can be used for various purposes, such as protein labeling, antibody modification, and DNA synthesis .

Action Environment

The action of Biotin-PEG4-Amide-C6-Azide is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . The compound should be stored at ≤-20°C and kept dry to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Biotin-PEG4-Amide-C6-Azide plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG4-Amide-C6-Azide, being a PEG-based PROTAC linker, is instrumental in this process .

Cellular Effects

The effects of Biotin-PEG4-Amide-C6-Azide on cells are primarily through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Biotin-PEG4-Amide-C6-Azide is linked to its role in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage , which is crucial for the formation of PROTACs .

Temporal Effects in Laboratory Settings

Its stability and degradation would be crucial factors to consider in the synthesis of PROTACs .

Dosage Effects in Animal Models

Given its role in the synthesis of PROTACs , the dosage would likely influence the efficacy of the resulting PROTACs.

Metabolic Pathways

Given its role in the synthesis of PROTACs , it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

Given its role in the synthesis of PROTACs , it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .

Subcellular Localization

Given its role in the synthesis of PROTACs , it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-PEG4-Amide-C6-Azide is synthesized through a multi-step process that involves the conjugation of biotin with PEG, followed by the introduction of an amide bond and an azide group. The synthesis typically starts with the activation of biotin, which is then reacted with PEG to form a biotin-PEG conjugate. The amide bond is introduced through a coupling reaction with an appropriate amine, and the azide group is added via a substitution reaction .

Industrial Production Methods

Industrial production of Biotin-PEG4-Amide-C6-Azide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG4-Amide-C6-Azide primarily undergoes click chemistry reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a copper catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole linkage

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate, in an aqueous or organic solvent

SPAAC: Does not require a catalyst and can proceed under mild conditions, making it suitable for biological applications

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and can be used for further functionalization or detection .

Comparación Con Compuestos Similares

Similar Compounds

Biotin-PEG4-Amine-C6-Azide: Similar structure but with an amine group instead of an amide bond.

Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin): Another azide-activated biotinylation reagent used for similar applications

Uniqueness

Biotin-PEG4-Amide-C6-Azide is unique due to its combination of biotin, PEG, amide bond, and azide group, which provides enhanced solubility, stability, and reactivity compared to other similar compounds. Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications in research and industry .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHUTMCBPLPBZ-FXSPECFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![7-[3-(propan-2-yloxy)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2396198.png)